molecular formula C9H10BF3O4 B580985 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 1256355-54-0

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No. B580985
CAS RN: 1256355-54-0
M. Wt: 249.98
InChI Key: FHAJNPDIFPNNSA-UHFFFAOYSA-N
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Description

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H10BF3O4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid can be represented by the SMILES string COCOC1=CC=C(C(F)(F)F)C=C1B(O)O . This indicates that the molecule consists of a phenyl ring with a methoxymethoxy group and a trifluoromethyl group attached, along with a boronic acid group .


Physical And Chemical Properties Analysis

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 249.98 . The compound has two hydrogen bond donors and six hydrogen bond acceptors .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

  • Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a compound related to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. The ortho-substituent of the boronic acid plays a crucial role in this reaction (Wang, Lu, & Ishihara, 2018).
  • Cross-Coupling Reactions : Phenylboronic acids, including variants with trifluoromethyl groups, are used in Suzuki and Sonogashira cross-coupling reactions. These reactions are fundamental in synthesizing complex organic molecules (Deschamps, Goff, Ricard, & Floch, 2007).

Material Science and Nanotechnology

  • Supramolecular Assemblies : Phenylboronic acids are utilized in designing and synthesizing supramolecular assemblies due to their ability to form hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
  • Nanomaterials with Stimuli-Responsive Properties : Nanoparticles containing phenylboronic acid groups, similar in structure to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, exhibit unique sugar- and pH-responsive properties. These properties are significant in biomedical applications, such as drug delivery systems (Jin, Lv, Liu, Xu, & Ji, 2010).

Biomedical Applications

  • Antimicrobial Activity : Compounds like 5-Trifluoromethyl-2-formyl phenylboronic acid show antimicrobial activity against various microorganisms, including Candida albicans and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Adamczyk-Woźniak et al., 2020).
  • Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, closely related to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, are exploited for diagnostic and therapeutic applications. Their ability to form complexes with polyols, like sugar, offers a novel approach in drug delivery systems and biosensors (Lan & Guo, 2019).

Safety and Hazards

This compound is classified as a non-combustible solid . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O4/c1-16-5-17-8-3-2-6(9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAJNPDIFPNNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681880
Record name [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

CAS RN

1256355-54-0
Record name Boronic acid, B-[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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